1-Benzyl-4-(6-chloropyridin-2-yl)piperazine
CAS No.: 1220036-26-9
Cat. No.: VC3383040
Molecular Formula: C16H18ClN3
Molecular Weight: 287.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1220036-26-9 |
---|---|
Molecular Formula | C16H18ClN3 |
Molecular Weight | 287.79 g/mol |
IUPAC Name | 1-benzyl-4-(6-chloropyridin-2-yl)piperazine |
Standard InChI | InChI=1S/C16H18ClN3/c17-15-7-4-8-16(18-15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2 |
Standard InChI Key | DTLVTCSIZOCIED-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC=C3)Cl |
Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC=C3)Cl |
Introduction
Structural Characteristics and Identification
1-Benzyl-4-(6-chloropyridin-2-yl)piperazine is a heterocyclic compound characterized by a central piperazine ring substituted with a benzyl group at the 1-position and a 6-chloropyridin-2-yl group at the 4-position. The compound belongs to the broader class of piperazine derivatives, which are widely utilized in pharmaceutical research and development.
Chemical Identity and Nomenclature
The compound is formally identified as 1-benzyl-4-(6-chloropyridin-2-yl)piperazine with a molecular formula of C₁₆H₁₈ClN₃ . This formula indicates the presence of 16 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms. The IUPAC name accurately reflects its structural features, highlighting the two key substituents on the piperazine ring.
Structural Representation
The structural representation of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine can be expressed through various notations:
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InChI: InChI=1S/C16H18ClN3/c17-15-7-4-8-16(18-15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2
These notations provide a standardized method for representing the compound's structure, facilitating database searches and computational analyses.
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine is essential for evaluating its potential applications and handling requirements.
Spectroscopic Properties
One notable aspect of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine is its predicted collision cross-section data, which provides valuable information for mass spectrometry-based identification and characterization. The table below summarizes these predicted values:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 288.12621 | 167.8 |
[M+Na]⁺ | 310.10815 | 184.5 |
[M+NH₄]⁺ | 305.15275 | 176.9 |
[M+K]⁺ | 326.08209 | 174.6 |
[M-H]⁻ | 286.11165 | 173.7 |
[M+Na-2H]⁻ | 308.09360 | 178.6 |
[M]⁺ | 287.11838 | 172.3 |
[M]⁻ | 287.11948 | 172.3 |
These values are particularly useful for analytical purposes, especially in liquid chromatography coupled with ion mobility spectrometry and mass spectrometry (LC-IMS-MS) .
Research Status and Future Directions
Related Research Fields
Research on structurally similar piperazine derivatives offers insights into potential research directions for 1-benzyl-4-(6-chloropyridin-2-yl)piperazine. For instance, piperazine-containing compounds are being investigated as cyclin-dependent kinase (CDK) 4/6 inhibitors for cancer treatment , as well as tyrosinase inhibitors for dermatological applications .
Future Research Opportunities
Future research on 1-benzyl-4-(6-chloropyridin-2-yl)piperazine might focus on:
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Evaluating its potential biological activities, including receptor binding studies
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Investigating its pharmacokinetic properties and metabolic pathways
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Exploring its potential as a building block or intermediate in the synthesis of more complex bioactive molecules
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Conducting structure-activity relationship studies to optimize its properties for specific applications
Analytical Methods for Characterization
Chromatographic and Spectroscopic Techniques
The characterization of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine can be achieved using various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. The predicted collision cross-section data suggests that ion mobility spectrometry could also be effective for its analysis .
Mass Spectrometric Analysis
The predicted m/z values for various adducts of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine provide reference points for mass spectrometric identification. For instance, the [M+H]⁺ ion with m/z 288.12621 could serve as a primary identifier in liquid chromatography-mass spectrometry (LC-MS) analyses .
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